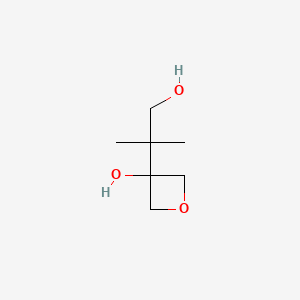
3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol is an organic compound with the molecular formula C7H14O3 It is a derivative of oxetane, a four-membered ring containing three carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol typically involves the reaction of oxetane derivatives with suitable reagents. One common method is the reaction of oxetane with 2-methylpropan-2-ol under acidic conditions to form the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxetane ring can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and oxetane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: A simpler oxetane derivative with a hydroxyl group at the third position.
2-Methyloxetane: An oxetane derivative with a methyl group at the second position.
3,3-Dimethyloxetane: An oxetane derivative with two methyl groups at the third position.
Uniqueness
3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol is unique due to the presence of both a hydroxyl group and a 2-methylpropan-2-yl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol |
InChI |
InChI=1S/C7H14O3/c1-6(2,3-8)7(9)4-10-5-7/h8-9H,3-5H2,1-2H3 |
InChI Key |
FWAVZKGDSVZWCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1(COC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




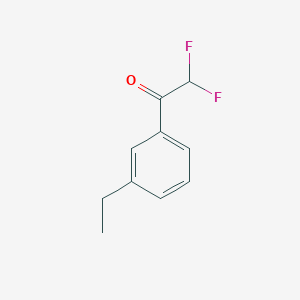
![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
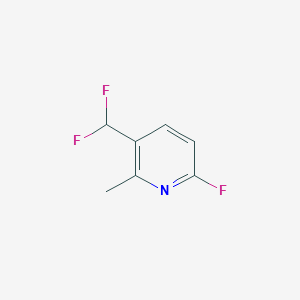
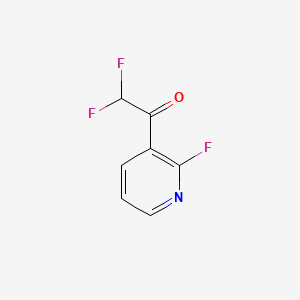
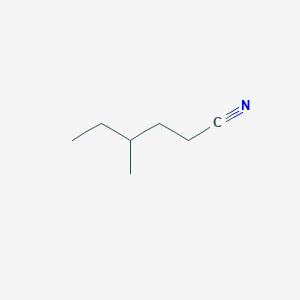
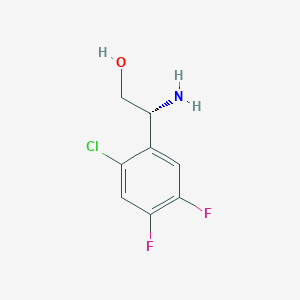

![3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13613037.png)


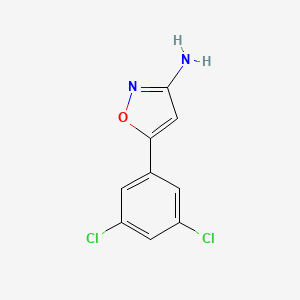
aminehydrochloride](/img/structure/B13613054.png)
